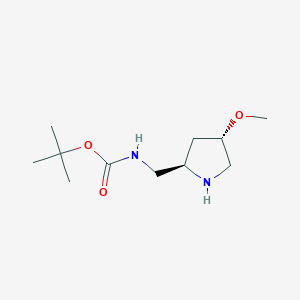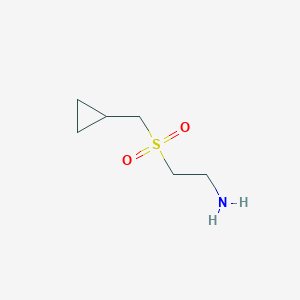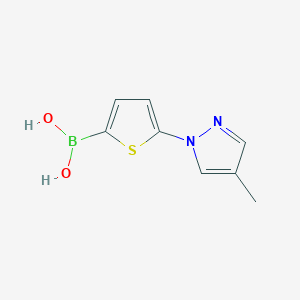
(5-(4-Methyl-1H-pyrazol-1-yl)thiophen-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(4-Methyl-1H-pyrazol-1-yl)thiophen-2-yl)boronic acid is a boronic acid derivative that features a pyrazole ring substituted with a methyl group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
(5-(4-Methyl-1H-pyrazol-1-yl)thiophen-2-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds with various aryl or vinyl halides
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Palladium catalysts are often used in Suzuki-Miyaura cross-coupling reactions, with bases like potassium carbonate or sodium hydroxide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, (5-(4-Methyl-1H-pyrazol-1-yl)thiophen-2-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its ability to undergo cross-coupling reactions makes it valuable for constructing various organic frameworks .
Biology and Medicine
In biological and medicinal research, this compound can be used to develop new pharmaceuticals. The pyrazole ring is a common motif in many bioactive molecules, and the boronic acid group can interact with biological targets, potentially leading to new therapeutic agents .
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and electronic materials, due to its unique structural properties .
Mechanism of Action
The mechanism of action of (5-(4-Methyl-1H-pyrazol-1-yl)thiophen-2-yl)boronic acid depends on its specific application. In medicinal chemistry, the compound may interact with enzymes or receptors through its boronic acid group, forming reversible covalent bonds. This interaction can inhibit or modulate the activity of the target protein, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole): This compound features a pyrazole ring with different substituents and has been studied for its biological activities.
3(5)-Substituted Pyrazoles: These compounds share the pyrazole core structure and exhibit diverse chemical reactivity and biological activities.
Uniqueness
(5-(4-Methyl-1H-pyrazol-1-yl)thiophen-2-yl)boronic acid is unique due to the presence of both a pyrazole ring and a boronic acid group.
Properties
Molecular Formula |
C8H9BN2O2S |
|---|---|
Molecular Weight |
208.05 g/mol |
IUPAC Name |
[5-(4-methylpyrazol-1-yl)thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C8H9BN2O2S/c1-6-4-10-11(5-6)8-3-2-7(14-8)9(12)13/h2-5,12-13H,1H3 |
InChI Key |
WXSPYSURHCNQNW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(S1)N2C=C(C=N2)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


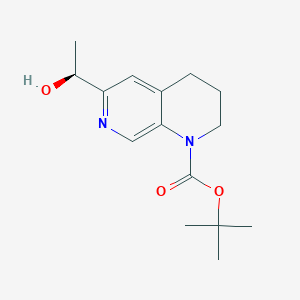
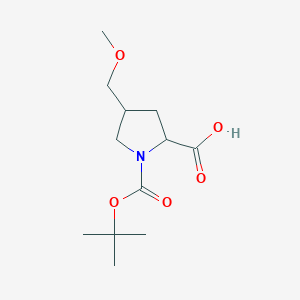
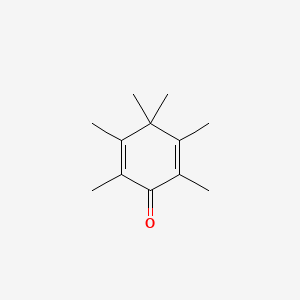




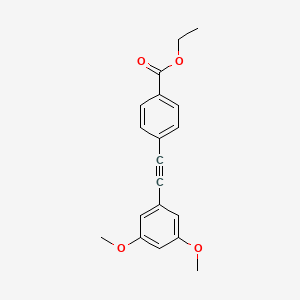
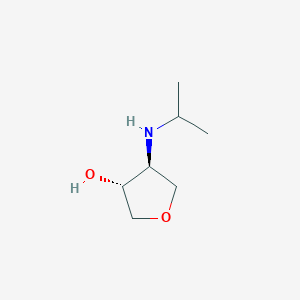
![2-[4-(3-Pyrrolidinyl)1,3-thiazol-2yl]guanidine](/img/structure/B13336820.png)
![2,6-Dihydropyrrolo[2,3-c]pyrazol-5(4H)-one](/img/structure/B13336824.png)
![7-Benzyl-7-azabicyclo[2.2.1]heptane-1-carbonitrile](/img/structure/B13336825.png)
